molecular formula C24H23N3O2 B5892265 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5892265
M. Wt: 385.5 g/mol
InChI Key: DEHOSKYDZGSRFA-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound characterized by its unique structural features, including isoquinolinyl and methoxyphenyl groups. It has sparked interest in various scientific fields due to its potential pharmacological properties and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis techniques involving cyclization and substitution reactions. A common approach includes the formation of the isoquinoline ring followed by its subsequent functionalization with the methoxyphenyl and dihydroquinazolinone moieties. Typical reaction conditions might involve the use of solvents like ethanol or acetonitrile, catalysts such as palladium or copper salts, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Although industrial production methods are less frequently reported, the synthesis could be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improving yield and purity. Techniques such as crystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically in the presence of strong oxidizing agents like hydrogen peroxide or permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : It can also be reduced using agents such as sodium borohydride or lithium aluminum hydride to yield various reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring, when treated with reagents like halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenation with chlorine or bromine, nucleophilic substitution with amines or alcohols.

Major Products

The major products depend on the specific reactions. Oxidation generally leads to quinazolinone derivatives, while reduction might produce more saturated analogs. Substitution yields various substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.

Biology

It shows potential as a bioactive molecule, having been investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

Research suggests potential therapeutic applications, particularly in the development of drugs targeting neurological or cardiovascular conditions, given its structural similarity to other known pharmacophores.

Industry

In the industrial context, it can be employed as a precursor for synthesizing advanced materials, including polymers and resins with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is closely tied to its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, modulating biochemical pathways and influencing cellular processes. Pathways involved might include those related to neurotransmission or signal transduction, reflecting its potential utility in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one.

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one.

Uniqueness

The presence of the methoxyphenyl group in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from similar compounds, potentially enhancing its bioavailability and efficacy. This slight structural modification can significantly impact its chemical properties and biological activity, making it a compound of considerable interest for further research and development.

There you have it! Quite the journey through the world of organic chemistry, wouldn't you say?

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-29-20-8-6-17(7-9-20)19-12-22-21(23(28)13-19)14-25-24(26-22)27-11-10-16-4-2-3-5-18(16)15-27/h2-9,14,19H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHOSKYDZGSRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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